Phenylacetic acid mustard
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAFMLCWWGDNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146714 | |
| Record name | Phenacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10477-72-2 | |
| Record name | 4-[Bis(2-chloroethyl)amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10477-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenacid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010477722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorphenacil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-BIS(2-CHLOROETHYL)-P-AMINOPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32842A3UZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization of Phenylacetic Acid Mustard
Established Synthetic Routes and Methodologies
The synthesis of phenylacetic acid mustard and its labeled variants involves multi-step chemical processes, starting from readily available precursors. These methodologies are crucial for producing the compound for analytical and research purposes.
The synthesis of this compound originates from precursor compounds that are assembled to form the final molecule. A key intermediate in this process is p-aminophenylacetic acid. The synthesis of this precursor can be achieved through the reduction of p-nitrophenylacetic acid. One established method involves using hydrogen sulfide (B99878) in aqueous ammonia (B1221849) to reduce the nitro group, followed by acidification with acetic acid to precipitate the p-aminophenylacetic acid.
The second essential component is the bis(2-chloroethyl)amino group, often referred to as the nitrogen mustard moiety. This reactive group is typically synthesized from diethanolamine (B148213). The reaction of diethanolamine with a chlorinating agent, such as thionyl chloride, in a suitable solvent like 1,2-dichloroethane, yields bis(2-chloroethyl)amine (B1207034) hydrochloride in high yield chemicalbook.com.
The final step in the synthesis of this compound involves the N-alkylation of p-aminophenylacetic acid with the mustard moiety. This can be accomplished by reacting p-aminophenylacetic acid with an ethylene (B1197577) oxide equivalent followed by chlorination, or through a direct coupling with the pre-formed bis(2-chloroethyl)amine. This process yields the target compound, 4-[Bis(2-chloroethyl)amino]phenylacetic acid.
Table 1: Key Precursors and Reagents in the Synthesis of this compound
| Precursor/Reagent | Chemical Name | Role in Synthesis |
| p-Nitrophenylacetic acid | 2-(4-nitrophenyl)acetic acid | Starting material for the synthesis of the phenylacetic acid backbone. |
| Diethanolamine | 2,2'-Iminodi(ethan-1-ol) | Source of the diethanolamine structure for the mustard moiety. |
| Thionyl chloride | Sulfurous dichloride | Chlorinating agent used to convert hydroxyl groups to chloro groups. |
| p-Aminophenylacetic acid | 2-(4-aminophenyl)acetic acid | Key intermediate that combines the phenylacetic acid backbone with the amino group for alkylation. |
| Bis(2-chloroethyl)amine | 2-Chloro-N-(2-chloroethyl)ethanamine | The alkylating "mustard" moiety that is attached to the phenylacetic acid structure. |
For analytical applications such as pharmacokinetic studies and metabolic tracking using mass spectrometry, deuterium-labeled compounds are invaluable. The synthesis of deuterium-labeled this compound can be achieved by incorporating deuterium (B1214612) atoms at specific, stable positions within the molecule.
A prominent strategy involves the selective incorporation of deuterium at the ortho-positions of the phenyl ring of phenylacetic acid derivatives. This can be accomplished through palladium-catalyzed C-H activation. Using a directing group, such as 3-amino-1-methyl-1H-pyridin-2-one (AMP), attached to the phenylacetic acid, a Pd(II) catalyst can facilitate a hydrogen-deuterium (H/D) exchange with a deuterium source like acetic acid-d4. This method allows for high levels of deuterium incorporation (>97%) at the targeted positions. While this has been demonstrated on phenylacetic acid analogues, the methodology is applicable for creating labeled this compound for use as an internal standard in quantitative bio-analytical assays rsc.orgnih.gov.
Another approach involves using deuterated reagents during the synthesis of precursors. For instance, deuterated starting materials could be employed in multicomponent reactions to build the core structure with incorporated deuterium atoms from the outset beilstein-journals.org.
Preparation of this compound Analogs and Derivatives
The chemical structure of this compound has been a template for the development of various analogs and derivatives to explore structure-activity relationships. A well-known analog is Chlorambucil (B1668637), which is the butyric acid derivative, {4-[bis(2-chloroethyl)amino]phenyl}butanoic acid. This compound itself is the β-oxidation product of Chlorambucil srce.hrresearchgate.net.
Researchers have synthesized other analogs by modifying the phenylacetic acid side chain. For example, the aromatic nitrogen mustard 2-[4-N,N-bis(2-chloroethyl) amino-phenyl]butanoic acid has been synthesized and conjugated with steroidal alcohols to create new derivatives. These modifications aim to alter the compound's lipophilicity, reactivity, and ultimately its biological activity profile.
Conjugation Strategies in Bioconjugate Chemistry
To enhance target specificity and therapeutic efficacy, this compound and its parent compound, chlorambucil, have been conjugated to various biomolecules, including steroids and peptides. These bioconjugates are designed to selectively deliver the cytotoxic mustard moiety to specific tissues or cells.
Steroids have been utilized as carriers to deliver nitrogen mustards to target tissues that express steroid receptors nih.gov. The synthesis of these conjugates involves creating a chemical linkage between the steroid and the mustard compound.
One common strategy is the formation of an ester linkage. This involves reacting the carboxylic acid group of this compound (or a similar mustard derivative) with a hydroxyl group on the steroid skeleton. For instance, conjugates have been prepared by linking phenylacetic acid nitrogen mustard to the 3β-position of a D-ring modified androstane (B1237026) lactam through a labile ester bond. Similarly, nitrogen mustard conjugates of estrone (B1671321) have been synthesized via ester bonds at the 17-position. These ester-linked conjugates have demonstrated significant antineoplastic potential.
Another approach is the formation of a carbamate (B1207046) linkage. A notable example is Estramustine phosphate, which is a conjugate of a this compound and 17β-estradiol phosphate, connected via a carbamate ester linkage at the C-3 position of the steroid.
Table 2: Examples of Steroidal Conjugates of Nitrogen Mustards
| Steroid Scaffold | Linkage Type | Position of Conjugation | Nitrogen Mustard Derivative |
| Androstane Lactam | Ester | 3β-position | Phenylacetic acid nitrogen mustard |
| Estrone | Ester | 17-position | Nitrogen mustard |
| 17β-Estradiol | Carbamate | 3-position | This compound |
| Testosterone | Ester | 7α-position | Chlorambucil |
Pseudo-peptide analogs, which mimic the structure of peptides, have been explored as carriers for nitrogen mustards. 4-Aminophenylacetic acid is itself considered a peptide-mimic as it can interact with peptide transporters srce.hr. This property makes it an interesting building block for creating drug conjugates.
Research has focused on synthesizing pseudo-peptide analogs of compounds like trans-4-aminomethylcyclohexanecarbonyl-L-phenylalanyl-4-aminophenylacetic acid srce.hr. More directly, conjugation strategies have been developed for chlorambucil, which are chemically applicable to this compound. For example, chlorambucil has been conjugated to oncolytic peptides, such as LTX-315 and its derivatives researchgate.netnih.gov. The synthesis of these conjugates typically involves solid-phase peptide synthesis (SPPS) to build the peptide chain, followed by the covalent attachment of the mustard compound to a specific amino acid residue, often at the C-terminus or a side-chain of an amino acid like lysine (B10760008) tdx.cat. These strategies aim to leverage the cell-penetrating and tumor-targeting properties of the peptides to enhance the delivery of the cytotoxic agent to cancer cells researchgate.netnih.gov.
Chemical Reactivity and Degradation Pathways of Phenylacetic Acid Mustard
Reaction Mechanisms in Aqueous and Physiological Media
In aqueous and physiological solutions, Phenylacetic acid mustard undergoes decomposition through a mechanism common to other nitrogen mustards. rsc.orgresearcher.life
Formation of Aziridinium (B1262131) Ion Intermediates
The decomposition of this compound is initiated by an intramolecular cyclization reaction. rsc.orgresearcher.life The nitrogen atom of the bis(2-chloroethyl)amino group acts as a nucleophile, attacking the carbon atom of one of the chloroethyl side chains. This rate-determining step results in the displacement of a chloride ion and the formation of a highly reactive three-membered ring structure known as an aziridinium ion. rsc.orgresearcher.lifemdpi.com This process is characteristic of nitrogen mustards and is crucial for their alkylating activity. mdpi.comnih.gov The formation of this electrophilic intermediate is a prerequisite for the subsequent reactions with nucleophiles. google.com
Intramolecular Rearrangements and Nucleophilic Attack
Once formed, the strained aziridinium ion is a potent electrophile, readily attacked by various nucleophiles. rsc.orgresearcher.life In aqueous media, if no other strong nucleophiles are present, water molecules will attack the aziridinium ring, leading to the hydrolysis of this compound. nih.govresearchgate.net This results in the formation of monohydroxy and dihydroxy derivatives. nih.gov However, in a biological context, the aziridinium ion is attacked by a variety of biological nucleophiles. agnesscott.org This includes reactions with amino acids on proteins and, most significantly, with the nitrogen and oxygen atoms on the bases of DNA. agnesscott.orgnih.gov
Reactions with Deoxyribonucleosides and DNA
The interaction of this compound with DNA is a critical aspect of its biological effects. nih.gov These reactions involve the formation of covalent adducts at various sites on the DNA bases, which can lead to DNA damage and crosslinking.
Adduct Formation at Specific Heteroatoms of Nucleosides
This compound reacts with the nucleophilic centers on DNA bases. nih.govnih.gov The primary sites of alkylation on the purine (B94841) bases, deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG), are the N1 and N7 positions, respectively. nih.gov For the pyrimidine (B1678525) nucleosides, deoxycytidine (dC), deoxy-5-methylcytidine (dMeC), and thymidine (B127349) (T), the main reaction site is the N3 position. nih.gov While these are the principal reaction sites, other adducts have also been detected. nih.gov
Table 1: Principal Reaction Sites of this compound with Deoxyribonucleosides nih.gov
| Deoxyribonucleoside | Principal Reaction Site |
| Deoxyadenosine (dA) | N1 |
| Deoxyguanosine (dG) | N7 |
| Deoxycytidine (dC) | N3 |
| Deoxy-5-methylcytidine (dMeC) | N3 |
| Thymidine (T) | N3 |
Deamination of Adducts
Following the formation of certain adducts, further chemical transformations can occur. A notable example is the deamination of the N3 dC-PAM adduct. nih.gov This reaction involves the removal of the amino group from the cytosine base, converting it to a uracil-like base. It has been observed that the N3 dC-PAM adduct deaminates more readily than the corresponding adduct formed by chlorambucil (B1668637). nih.gov
DNA Crosslinking Mechanisms
As a bifunctional alkylating agent, this compound possesses two chloroethyl groups, enabling it to react with two different nucleophilic sites. nih.govpatsnap.com This can result in the formation of DNA crosslinks. After the initial alkylation of a DNA base, forming a monoadduct, the second chloroethyl arm can undergo a similar cyclization to form another aziridinium ion. mdpi.com This second reactive intermediate can then alkylate a second nucleophilic site on the DNA.
This can lead to two types of crosslinks:
Intrastrand crosslinks: The second alkylation occurs on the same DNA strand. dcchemicals.com
Interstrand crosslinks: The second alkylation occurs on the opposite DNA strand, physically linking the two strands of the DNA double helix. nih.govdcchemicals.comoncohemakey.com
Interstrand crosslinks are considered to be particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for DNA replication and transcription. patsnap.comoncohemakey.com The formation of these crosslinks is a key mechanism behind the biological activity of bifunctional alkylating agents. nih.gov
Hydrolysis Pathways and Stability in Biological Solutions
The degradation of this compound in aqueous solutions follows a mechanism common to other aromatic nitrogen mustards. rsc.orgresearcher.life This process involves a rate-determining intramolecular cyclization of one of the 2-chloroethyl side chains, where the nitrogen atom attacks the β-carbon, displacing the chloride ion to form a highly reactive aziridinium ion intermediate. rsc.orgresearchgate.net This intermediate is then susceptible to attack by various nucleophiles. In the absence of other strong nucleophiles, water acts as the nucleophile, leading to the formation of a monohydroxy derivative, which can then undergo a similar reaction on the second 2-chloroethyl arm to form the dihydroxy end product. utupub.fi
Studies comparing the hydrolytic stability of this compound and its parent compound, chlorambucil, have shown that this compound is slightly more stable against hydrolysis than chlorambucil. researchgate.netnih.gov While both compounds degrade via the formation of an aziridinium ion, the subtle structural difference between the two—a shorter alkyl chain in this compound—influences the rate of this intramolecular reaction. Despite this, the primary reaction for both in the absence of other reactive species is hydrolysis. utupub.firesearchgate.net
The stability and degradation pathway of this compound are significantly altered in the presence of plasma components, particularly proteins. rsc.orgresearcher.life
In plasma, the predominant reactions of this compound are non-covalent and covalent binding to albumin, a major plasma protein. rsc.orgresearcher.life The hydrophobic regions of albumin can engage in non-covalent interactions with this compound, effectively sequestering the molecule. utupub.fi Furthermore, the reactive aziridinium ion intermediate of this compound can be attacked by nucleophilic residues on the albumin surface, leading to the formation of stable covalent adducts. rsc.orgresearcher.life This binding to albumin has been shown to hamper the breakdown of both chlorambucil and this compound. researchgate.net
The profound effect of plasma proteins on the stability of this compound is clearly demonstrated when comparing its half-life in whole plasma versus plasma ultrafiltrate (which is depleted of proteins). Research has shown that this compound is considerably more stable in whole plasma, with a half-life of 10 hours at 37°C, compared to just 37 minutes in plasma ultrafiltrate under the same conditions. rsc.orgresearcher.liferesearchgate.net In protein-depleted plasma (ultrafiltrate), the main reaction is hydrolysis. Conversely, in whole plasma, the binding to albumin becomes the dominant pathway, significantly extending the compound's persistence in this biological medium. researcher.lifersc.orgresearcher.life
Interactive Data Table: Stability of this compound
| Medium | Half-life (t½) at 37°C | Predominant Reaction |
| Whole Plasma | 10 hours | Non-covalent and covalent binding to albumin |
| Plasma Ultrafiltrate | 37 minutes | Hydrolysis |
Molecular Mechanisms of Action of Phenylacetic Acid Mustard in Vitro
DNA Alkylation and Crosslinking as Primary Mechanisms of Action
The principal mechanism by which phenylacetic acid mustard exerts its cytotoxic effect is through the alkylation of DNA. drugbank.comdcchemicals.com As a bifunctional alkylating agent, it possesses two reactive chloroethyl groups. nih.govmims.com The process is initiated through an intramolecular cyclization where a chlorine atom is displaced, forming a highly reactive and unstable aziridinium (B1262131) (ethylene immonium) ion intermediate. oncohemakey.commdpi.comnih.gov This electrophilic cation then rapidly reacts with nucleophilic (electron-rich) sites on the DNA bases, forming a covalent bond and attaching an alkyl group. pharmacy180.commdpi.com
Because PAAM has two such groups, it can react a second time. This second reaction can occur on the same DNA strand, creating an intrastrand cross-link, or on the opposite strand, resulting in an interstrand cross-link. nih.govoncohemakey.com These cross-links are considered crucial for the compound's cytotoxic activity, as they form strong bridges within the DNA structure. oncohemakey.comdoctorlib.orgoncohemakey.com While monofunctional alkylation (a single reaction) also contributes to cytotoxicity, the bifunctional nature of PAAM, which allows for cross-linking, is associated with greater potency. oncohemakey.com
Research has identified specific atoms within the DNA bases that are most susceptible to alkylation by this compound and similar nitrogen mustards. The most frequent target for alkylation is the N7 position of guanine (B1146940). pharmacy180.commdpi.comdoctorlib.orgoncohemakey.com This site is particularly vulnerable due to its high nucleophilicity. oncohemakey.com
Beyond the primary target of guanine-N7, alkylation also occurs at other sites. These include the N1 and N3 positions of adenine. oncohemakey.comoncohemakey.comutupub.finih.gov Studies have also reported less frequent alkylation at the O6 position of guanine. oncohemakey.com In reactions with pyrimidine (B1678525) nucleosides, the N3 position is the principal site of reaction. nih.gov
Table 1: Primary DNA Alkylation Sites for this compound
| DNA Base | Primary Atom(s) Attacked | Citation |
|---|---|---|
| Guanine | N7 (primary), O6 (infrequent) | pharmacy180.commdpi.comdoctorlib.orgoncohemakey.com |
| Adenine | N1, N3 | oncohemakey.comoncohemakey.comutupub.finih.gov |
The formation of DNA adducts and, most critically, interstrand cross-links, physically obstructs the DNA double helix. drugbank.com These covalent bonds prevent the DNA strands from unwinding and separating, a process that is essential for both DNA replication and RNA transcription. drugbank.commims.compatsnap.com By inhibiting the separation of the DNA template, PAAM effectively halts DNA synthesis, preventing cells from duplicating their genetic material. nih.govoncohemakey.com This disruption leads to an arrest of the cell cycle, as the damaged DNA activates cellular checkpoints that halt cell division. oncohemakey.compatsnap.com
Interaction with Cellular Macromolecules Beyond DNA
While DNA is the primary therapeutic target, the high reactivity of the aziridinium ion intermediate allows this compound to react with a variety of other cellular macromolecules. pharmacy180.comdoctorlib.org These non-specific reactions can occur with any sufficiently nucleophilic site. Research has shown that alkylating agents can form covalent bonds with cellular constituents such as amino acids and proteins. oncohemakey.comdoctorlib.org
In physiological solutions, a significant portion of PAAM has been observed to bind covalently to the plasma protein albumin. rsc.org Additionally, it can react with glutathione (B108866) to form mono- and diglutathionyl conjugates. hpra.ie
Table 2: Interactions of this compound with Non-DNA Macromolecules
| Macromolecule | Type of Interaction | Citation |
|---|---|---|
| Proteins (general) | Covalent binding (Alkylation) | oncohemakey.comdoctorlib.org |
| Albumin (plasma protein) | Covalent binding | rsc.org |
| Glutathione | Formation of conjugates | hpra.ie |
Induction of Cellular Damage and Apoptosis Pathways
The extensive DNA damage caused by this compound, if not successfully repaired by the cell, triggers programmed cell death, or apoptosis. oncohemakey.compatsnap.com The presence of irreparable DNA adducts and cross-links serves as a powerful signal for the initiation of apoptotic cascades.
One of the key pathways induced by chlorambucil (B1668637) and its active metabolite, PAAM, involves the accumulation of cytosolic p53. hpra.iemims.com The p53 protein, a critical tumor suppressor, is stabilized in response to DNA damage. Activated p53 then promotes apoptosis, in part by activating pro-apoptotic members of the Bcl-2 family, such as Bax. hpra.iemims.com The activation of these promoters leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a cascade of protease enzymes known as caspases, which carry out the systematic dismantling of the cell. mdpi.compatsnap.comdovepress.com The DNA damage also contributes to a halt in the cell cycle, often in the G2 phase, which prevents the cell from entering mitosis with a damaged genome. nih.govpatsnap.com
Comparison of Molecular Mechanism with Parent Compound (Chlorambucil)
This compound is the major active metabolite of chlorambucil, formed through β-oxidation in the liver. pharmacy180.comnih.govmims.com The cytotoxic activity of chlorambucil is largely attributable to both the parent compound and PAAM. hpra.ie Their fundamental mechanism of action is identical: both are bifunctional nitrogen mustards that form aziridinium ions to alkylate DNA. pharmacy180.comhpra.ie
Studies directly comparing the two compounds reveal subtle differences in their chemical properties.
Reactivity and Stability: Research has shown that PAAM is slightly more stable against hydrolysis in aqueous solutions than chlorambucil. nih.gov
Reaction with Nucleosides: There is no significant difference in the reactivity of chlorambucil and PAAM with deoxyguanosine (dG) or deoxyadenosine (B7792050) (dA). nih.gov However, a difference was noted in their reaction with deoxycytidine (dC); the N3-dC adduct formed by PAAM was found to deaminate more easily than the corresponding adduct formed by chlorambucil. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound (PAAM) |
| Chlorambucil (CLB) |
| Melphalan (B128) |
| Glutathione |
| Deoxyadenosine (dA) |
| Deoxyguanosine (dG) |
| Deoxycytidine (dC) |
| Thymidine (B127349) |
| p53 |
Preclinical Pharmacological Investigations of Phenylacetic Acid Mustard
In Vitro Cellular Activity Studies
The in vitro activity of phenylacetic acid mustard has been evaluated in a variety of human cancer cell lines to determine its cytotoxic potential and comparative potency.
Comparative Antitumor Potency in Cellular Assays
Studies comparing this compound with its parent compound, chlorambucil (B1668637), and other alkylating agents have demonstrated its significant cytotoxic activity. In peripheral lymphoblasts, the cytotoxic effects of melphalan (B128), chlorambucil, and this compound were evaluated, showing distinct activity profiles. While melphalan was less cytotoxic at short exposure times and high concentrations, chlorambucil showed higher cytotoxicity at longer exposures, an effect partly attributed to its conversion to this compound.
Conjugates of this compound with other molecules, such as steroids, have also been synthesized and tested. For instance, a D-ring modified androstane (B1237026) lactam fused with this compound displayed enhanced anticancer activity against L1210 leukemia cells. acs.org Similarly, bioconjugates of androstene oxime with nitrogen mustards, including a benzoic acid mustard conjugate, have shown significant growth inhibition in the NCI-60 cancer cell line panel. acs.org One such conjugate demonstrated a 56% mean growth inhibition across the 60 cell lines at a 10 µM concentration. acs.org
| Compound | Cell Line/Panel | Metric | Result | Reference |
|---|---|---|---|---|
| This compound | Peripheral Lymphoblasts | Cytotoxicity | Active, contributes to Chlorambucil's cytotoxicity | researcher.life |
| This compound-Androstane Lactam Conjugate | L1210 Leukemia | Anticancer Activity | Better than the unconjugated steroid | acs.org |
| Benzoic Acid Mustard-Androstene Oxime Conjugate | NCI-60 Panel | Mean Growth Inhibition | 56% at 10 µM | acs.org |
Evaluation of Cytotoxic Activity in Cell Lines
The cytotoxic effects of this compound have been quantified in various cancer cell lines. In studies with steroidal conjugates, a benzoic acid mustard derivative showed outstanding growth inhibition in the IGROV1 ovarian cancer cell line with a GI50 value of 0.937 µM. researchgate.net The evaluation of nitrogen mustard conjugates of estrone (B1671321) in human colon (HCT116 and HT-29) and lung (A549) cancer cells revealed significant antineoplastic potential, with one conjugate showing IC50 values of 3.2, 0.93, and 0.32 µmol/L in these cell lines, respectively.
| Compound/Conjugate | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
|---|---|---|---|---|
| Benzoic Acid Mustard-Androstene Oxime Conjugate | IGROV1 | Ovarian | 0.937 | researchgate.net |
| Estrone-Nitrogen Mustard Conjugate | HCT116 | Colon | 3.2 | |
| HT-29 | Colon | 0.93 | ||
| A549 | Lung | 0.32 |
In Vivo Efficacy Studies in Animal Models
The in vivo efficacy of this compound has been investigated in several animal models of cancer, demonstrating its potent antitumor and antileukemic activities.
Antitumor Efficacy in Specific Mouse Models
In inbred C3H/He mice bearing the KHT murine sarcoma, this compound exhibited consistently greater antitumor potency than chlorambucil. medchemexpress.com It demonstrated an ED15 value (the dose required to produce a 15% effect) of 8.0 mg/kg following intraperitoneal injection. medchemexpress.com The order of potency for both antitumor activity and acute toxicity was found to be this compound > chlorambucil. medchemexpress.com
| Animal Model | Tumor Model | Compound | Efficacy Metric | Value | Reference |
|---|---|---|---|---|---|
| Inbred C3H/He mice | KHT murine sarcoma | This compound | Antitumor Potency vs. Chlorambucil | 1.8-1.9 times greater | medchemexpress.com |
| Inbred C3H/He mice | KHT murine sarcoma | This compound | ED15 | 8.0 mg/kg | medchemexpress.com |
Antileukemic Activity in Preclinical Models
The antileukemic potential of this compound has been evaluated in murine leukemia models. Studies on steroidal esters of this compound have shown enhanced antileukemic activity against P388 leukemia in vivo. iiarjournals.org For example, certain homo-aza-steroidal alkylators, which are conjugates of this compound, led to a considerable increase in the life span of mice with T/C (treated vs. control) values ranging from 310–356%. acs.org Furthermore, a D-ring modified androstane lactam conjugate of this compound demonstrated improved anticancer activity against L1210 leukemia. acs.org
Preclinical Pharmacokinetic Profiles in Animal Studies
The pharmacokinetic properties of this compound have been characterized in animal models, both after direct administration and as a metabolite of chlorambucil. Following oral administration of chlorambucil to humans, peak plasma levels of this compound of 2 to 4 μmol/L were observed at 2 to 4 hours. nih.gov The plasma half-life of this compound was 145 minutes, compared to 92 minutes for chlorambucil. nih.gov
In mice, the plasma clearance of administered this compound was slower than that of chlorambucil. researcher.life When administered as part of the prednimustine (B1679064) ester, the mean bioavailability of this compound was 21%. researcher.life this compound is considerably more stable in whole plasma compared to protein-depleted plasma, with half-lives at 37°C of 10 hours and 37 minutes, respectively, indicating significant binding to plasma proteins. rsc.org In rats, chlorambucil and its metabolites, including this compound, are extensively bound to plasma and tissue proteins. hpra.ie Less than 1% of administered chlorambucil is excreted in the urine as this compound in 24 hours. oncohemakey.com
Compound Names
| Compound Name |
|---|
| This compound |
| Chlorambucil |
| Melphalan |
| Prednimustine |
Metabolic Conversion of Chlorambucil to this compound
The transformation of chlorambucil to this compound is a significant metabolic process that occurs primarily in the liver. drugs.com This conversion happens through β-oxidation of the butyric acid side chain of chlorambucil. drugsporphyria.netnih.gov An intermediate in this metabolic pathway has been identified as (E)-4-[4N,N-bis(2-chloroethyl)aminophenyl] 3-butenoic acid, also known as 3,4-dehydrochlorambucil. researchgate.net The production of this compound from chlorambucil has been observed in preclinical models, such as rats. nih.govresearchgate.net
The metabolic conversion is a rapid and extensive process. drugs.com Once formed, this compound itself is subject to further metabolism, leading to the formation of mono- and dihydroxy derivatives. drugs.comdrugsporphyria.net
Comparative Plasma Concentration-Time Profiles
Preclinical and clinical studies have compared the pharmacokinetic profiles of chlorambucil and its metabolite, this compound. Following oral administration of chlorambucil, both compounds can be detected in the plasma. nih.gov
The half-life of this compound has been reported to be approximately 1.8 hours, slightly longer than that of chlorambucil, which is around 1.3–1.5 hours. drugs.com In a study involving mice, the plasma clearance was observed to be fastest for chlorambucil and slowest for this compound. nih.gov
Research in patients with chronic lymphocytic leukemia showed that while the area under the concentration-time curve (AUC) for chlorambucil decreased with repeated administration, the maximal plasma concentration and AUC of this compound did not show significant changes. researchgate.net Another study investigating the co-administration of chlorambucil and prednisolone (B192156) versus their ester, prednimustine, found that the administration of prednimustine resulted in a delayed plasma concentration-time profile for both chlorambucil and this compound. nih.gov
The table below summarizes key pharmacokinetic parameters for chlorambucil and this compound from a comparative study.
| Compound | Elimination Half-life (after single components administration) | Elimination Half-life (after prednimustine administration) | Mean Bioavailability (when given as prednimustine) |
| Chlorambucil | ~2.99 hours | ~2.99 h | 14% |
| This compound | ~4.99 hours | ~4.99 h | 21% |
| Prednisolone | ~5.70 hours | ~5.70 h | 22% |
Data derived from a crossover study comparing the administration of chlorambucil and prednisolone as single agents versus as prednimustine. karger.com
Structure Activity Relationship Studies of Phenylacetic Acid Mustard and Its Analogs
Influence of Chemical Structure on Alkylating Potency
The core of phenylacetic acid mustard's activity lies in its bis(2-chloroethyl)amino group, which is responsible for alkylating DNA. ijrpc.comoncohemakey.com This process begins with the intramolecular cyclization of one of the chloroethyl side chains, forming a highly reactive aziridinium (B1262131) ion. oncohemakey.comoncohemakey.com This ion then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940). oncohemakey.comoncohemakey.com The presence of a second chloroethyl group allows for a subsequent alkylation, leading to the formation of interstrand cross-links in the DNA, which ultimately inhibits DNA replication and triggers cell death. oncohemakey.com
The aromatic ring and the acetic acid side chain also play significant roles. The electron-withdrawing nature of the phenyl ring modulates the reactivity of the nitrogen mustard group. ijrpc.com For instance, the presence of an electron-withdrawing group ortho to the N,N-bis(2-chloroethyl) moiety has been shown to decrease alkylating activity. nih.gov Quantitative structure-activity relationship (QSAR) studies have revealed that the antitumor activity of aniline (B41778) mustards generally parallels their rate of hydrolysis. nih.gov this compound itself is a major and active metabolite of the anticancer drug chlorambucil (B1668637). nih.govmedchemexpress.com
Role of Conjugate Linkages in Modulating Efficacy
The linkage used to connect this compound to a carrier molecule, such as a steroid, is a critical determinant of the conjugate's biological activity. nih.govacs.org These linkages can be broadly categorized as hydrolyzable or non-hydrolyzable.
Hydrolyzable linkages, such as esters and amides, are designed to be cleaved in vivo, releasing the active this compound and the carrier molecule. nih.govacs.org This strategy can lead to improved biological activity by allowing the individual components to exert their effects. acs.org For example, steroidal conjugates with an ester linkage have demonstrated good antineoplastic potential. nih.gov The rate of hydrolysis of these linkages can be modulated to control the release of the active drug. iupac.org
Non-hydrolyzable linkages, in contrast, create more stable conjugates where the two components remain attached. acs.orgqut.edu.au Studies have shown that a direct, rigid N-C linkage of an aliphatic nitrogen mustard to a steroidal core does not produce the desired results, highlighting the importance of the linker's nature. nih.govacs.org
Steroidal this compound Conjugates and Their SAR
The conjugation of this compound to steroids is a strategy aimed at increasing the selectivity of the alkylating agent for hormone-responsive cancer cells. researchgate.netmdpi.com The steroid acts as a carrier, facilitating the transport of the mustard group into target cells. researchgate.netmdpi.com
The structure of the steroidal carrier itself significantly influences the antitumor activity of the conjugate. Modifications to the steroid skeleton can enhance the compound's potency and selectivity. iiarjournals.org For instance, the introduction of a lactam group into the A- or D-ring of the steroid has been shown to improve anticancer activity. nih.govacs.orgresearchgate.net Similarly, the presence of an allylic 7-ketone in the steroidal skeleton has been found to be crucial for the antileukemic potency of certain steroidal esters of chlorambucil's active metabolite. iiarjournals.orgresearcher.life Conversely, the reduction of a double bond in this system can negatively impact antileukemic potency. iiarjournals.org
Table 1: Effect of Steroidal Modifications on Antileukemic Activity
| Steroidal Modification | Effect on Antileukemic Activity | Reference |
|---|---|---|
| Introduction of a lactam group in the A- or D-ring | Improved anticancer activity | nih.govacs.orgresearchgate.net |
| Presence of an allylic 7-ketone | Enhanced antileukemic potency | iiarjournals.orgresearcher.life |
| Reduction of a Δ5 double bond in a Δ5-7-keto system | Negative impact on antileukemic potency | iiarjournals.org |
The position at which the this compound is attached to the steroid nucleus is another critical factor. Conjugation at different positions can lead to significant differences in biological activity. For example, a D-ring modified androstane (B1237026) lactam conjugated with phenylacetic acid nitrogen mustard via an ester bond at the 3β-position showed better anticancer activity against L1210 leukemia than its α-linked counterpart, which had negligible activity. nih.govacs.orgresearchgate.net Benzoic acid mustard and phenylacetic acid mustards conjugated to the C-3 and C-17 positions of A- and D-ring modified aza-steroids have been identified as promising templates for potent antineoplastic agents. researchgate.netresearchgate.net
The type of linkage between the steroid and the this compound has a profound impact on the conjugate's efficacy. Hydrolyzable ester linkages have often been associated with greater antitumor potential. nih.govacs.org The rationale is that the cleavage of the ester bond in vivo releases the individual cytotoxic mustard and the steroid, which can then act on their respective targets. acs.org Phenesterin, a cholesterol ester of this compound, showed significant tumor growth inhibition, renewing interest in hydrolyzable ester-linked steroid-nitrogen mustard conjugates. nih.govacs.org
In contrast, non-hydrolyzable linkages, which result in a more stable and rigid connection, have generally been found to be less effective. nih.govacs.org Research has indicated that a direct linkage of an aliphatic nitrogen mustard to the steroidal core via a rigid N-C bond does not yield the desired therapeutic outcomes. nih.govacs.org This suggests that the ability of the conjugate to release its individual components is crucial for maximizing its biological activity. acs.org
Table 2: Comparison of Linkage Types in Steroidal this compound Conjugates
| Linkage Type | General Effect on Antitumor Activity | Rationale | Reference |
|---|---|---|---|
| Hydrolyzable (e.g., Ester) | Generally higher | Allows for in vivo release of the active mustard and steroid components. | nih.govacs.org |
| Non-hydrolyzable (e.g., rigid N-C) | Generally lower | The stable conjugate may not effectively interact with its targets. | nih.govacs.org |
Advanced Analytical and Theoretical Approaches in Phenylacetic Acid Mustard Research
Chromatographic and Spectroscopic Characterization Techniques
The study of Phenylacetic acid mustard and its interactions with biological molecules relies heavily on the separation and identification capabilities of chromatographic and spectroscopic techniques. nih.gov Methods combining liquid chromatography with mass spectrometry and nuclear magnetic resonance spectroscopy have been fundamental in elucidating the complex reactions of PAM in physiological environments. researcher.lifenih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. researcher.life It is employed to monitor the progress of reactions between PAM and nucleosides, the building blocks of DNA. nih.gov In these studies, HPLC allows for the separation and quantification of the original compound and the various products formed over time. nih.gov
Reversed-phase HPLC is the most common modality used for these analyses. nih.govdoi.org A bioanalytical method developed for the determination of PAM in human serum and plasma utilizes an isocratic reversed-phase liquid chromatography system. nih.gov These methods often employ C18 stationary phases, which are effective at retaining and separating PAM and related compounds from complex biological matrices. nih.govsigmaaldrich.com For instance, a specific application demonstrates the analysis of phenylacetic acid using an Ascentis C18 column with a mobile phase consisting of a mixture of acidified water and acetonitrile (B52724). sigmaaldrich.com
The power of HPLC is significantly enhanced by its automation capabilities. Automated solid-phase extraction (SPE) systems using 96-well plates packed with C18 sorbent can process a large number of samples in a short time, significantly improving throughput for pharmacokinetic studies. nih.gov The precision and accuracy of these HPLC methods are rigorously validated, with intra-assay and inter-assay precision often below 15%, demonstrating their reliability for quantitative analysis. nih.gov
Table 1: Example of HPLC Conditions for Phenylacetic Acid Analysis This table is based on a method for the parent compound, phenylacetic acid, illustrating typical parameters.
| Parameter | Condition | Source |
|---|---|---|
| Column | Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles | sigmaaldrich.com |
| Mobile Phase | 20 mM phosphoric acid : acetonitrile (75:25) | sigmaaldrich.com |
| Flow Rate | 1.0 mL/min | sigmaaldrich.com |
| Column Temperature | 35 °C | sigmaaldrich.com |
| Detector | UV, 215 nm | sigmaaldrich.com |
| Injection Volume | 5 µL | sigmaaldrich.com |
While HPLC is excellent for separation, it does not typically provide structural information on its own. Therefore, it is often coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the products of PAM's reactions, known as adducts. nih.gov The combined techniques of HPLC-MS and ¹H-NMR are powerful tools for characterizing the series of products that form when PAM reacts with nucleosides. researcher.lifenih.gov
Research has shown that PAM reacts with various heteroatoms on 2'-deoxyribonucleosides. nih.gov Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is used to determine the mass of these adducts and provide fragmentation data that helps elucidate their structure. nih.govacs.org For example, liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is used for the sensitive and specific quantification of PAM in plasma. nih.gov The use of stable isotope-labeled internal standards, such as this compound-D8, further improves the accuracy of quantification by mass spectrometry. veeprho.com
NMR spectroscopy provides detailed information about the chemical structure of the adducts in solution. nih.gov Through ¹H-NMR analysis, researchers have identified the principal sites of reaction between PAM and DNA bases. researcher.lifenih.gov The N7 position of deoxyguanosine, the N1 position of deoxyadenosine (B7792050), and the N3 position of pyrimidine (B1678525) nucleosides are the primary targets for alkylation by PAM. nih.gov In addition to DNA adducts, MS-based methods have been developed to detect and characterize the covalent binding of nitrogen mustards to proteins, such as the cysteine-34 residue of human serum albumin. researchgate.net
Table 2: Identified this compound (PAM) Adducts and Characterization Methods
| Biological Target | Principal Reaction Site | Analytical Technique(s) | Source |
|---|---|---|---|
| 2'-Deoxyguanosine (dG) | N7 | HPLC, HPLC/MS, ¹H-NMR | nih.gov |
| 2'-Deoxyadenosine (dA) | N1 | HPLC, HPLC/MS, ¹H-NMR | nih.gov |
| 2'-Deoxycytidine (dC) | N3 | HPLC, HPLC/MS, ¹H-NMR | nih.gov |
| Human Serum Albumin | Cysteine-34 Residue | LC-MS/MS | researchgate.net |
Computational Chemistry Applications in Understanding Reactivity and Interactions
Computational chemistry provides a theoretical lens to understand the chemical properties and reactivity of molecules like this compound at an atomic level. nih.gov For nitrogen mustards, simply relating activity to basic chemical properties like bond lengths or atomic charges has not been sufficient to explain their biological effects. nih.gov Instead, more sophisticated approaches like quantum chemical simulations are required. nih.gov
A key aspect of nitrogen mustard reactivity is the intramolecular formation of a highly strained and reactive aziridinium (B1262131) cation intermediate. researcher.lifemdpi.com This process is the rate-determining step in its mechanism of action. researcher.life The aziridinium ion is the actual electrophilic species that subsequently alkylates nucleophilic sites on DNA and other biomolecules. nih.govmdpi.com Computational models are essential for simulating this activation step and the subsequent alkylation reactions. nih.gov These simulations help to understand the effects of chemical modifications on the activation energy and selectivity of the drug. nih.gov
Furthermore, molecular dynamics simulations can be used to model the structural consequences of DNA after an adduct has been formed. nih.gov This can provide data on the factors that favor the formation of DNA crosslinks, a critical mechanism for the cytotoxic activity of bifunctional alkylating agents like PAM. nih.govmdpi.com These theoretical studies complement experimental findings from analytical techniques, providing a more complete picture of the molecule's behavior.
Table 3: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 40.54 Ų | chemscene.com |
| LogP | 2.5977 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 7 | chemscene.com |
Future Directions in Phenylacetic Acid Mustard Research
Exploration of Novel Derivatizations for Enhanced Biological Activity
A significant area of research involves the chemical modification of phenylacetic acid mustard to create novel derivatives with improved pharmacological properties. The primary goals of these derivatizations are to increase target specificity, enhance anticancer activity, and reduce systemic toxicity. nih.gov
One of the most promising strategies is the conjugation of PHE with steroidal molecules. iiarjournals.org Steroids are explored as carriers because their rigid structure can penetrate cell membranes, potentially targeting the drug to hormone-receptor-positive cancer cells and increasing selectivity. nih.govacs.org This approach aims to leverage the biological activity of both the alkylating agent and the steroidal carrier. iiarjournals.org
Research has focused on creating ester linkages between PHE and various modified steroidal skeletons, particularly A- and D-ring modified aza-steroids and homo-aza-steroidal lactams. acs.orgresearchgate.net These specific structural modifications have been identified as promising templates for synthesizing potent antineoplastic agents. researchgate.netresearchgate.net For instance, a D-ring modified androstane (B1237026) lactam linked to PHE at the 3β-position showed superior anticancer activity against L1210 leukemia compared to its α-linked counterpart. nih.govacs.org In contrast, introducing an electron-withdrawing group ortho to the nitrogen mustard moiety was found to decrease alkylating activity. nih.govacs.org
Table 1: Antileukemic Activity of Selected this compound (PHE) Steroidal Derivatives
| Compound | Steroidal Moiety | Linkage Position | Key Finding | Reference |
| Androstane Lactam Conjugate | D-ring modified androstane lactam | 3β-ester | Displayed better anticancer activity against L1210 leukemia compared to the α-linked version. | nih.govacs.org |
| A/D-Homo-Aza-Steroidal Esters | A- and D-homo steroidal lactams | Not Specified | These hybrids showed potent in vivo antileukemic activity and a significant increase in the life span of mice. | nih.gov |
| 5α-7-Keto Steroidal Esters | 5α-7-keto steroid | Not Specified | Reduction of the Δ⁵ double bond from a similar series of potent compounds resulted in significantly lower antileukemic activity. | iiarjournals.org |
Strategies for Overcoming Resistance Mechanisms to Alkylating Agents
A major challenge in cancer chemotherapy is the development of tumor cell resistance to alkylating agents like this compound. nih.gov Resistance can emerge through various pre-target and post-target mechanisms that either prevent the drug from reaching its DNA target or repair the damage it inflicts. nih.gov
Key mechanisms of resistance include:
Decreased Drug Accumulation : Cancer cells may develop resistance by reducing the uptake of the drug or by increasing its export from the cell. nih.govoncohemakey.com
Intracellular Inactivation : The drug can be neutralized within the cell before it reaches the DNA. This is often mediated by conjugation with glutathione (B108866) (GSH), a reaction that can be accelerated by glutathione S-transferase (GST) enzymes. nih.govnih.govresearchgate.net Elevated levels of aldehyde dehydrogenase have also been implicated in resistance to some nitrogen mustards by detoxifying their metabolites. nih.gov
Enhanced DNA Repair : Since the cytotoxicity of alkylating agents stems from DNA damage, an enhanced capacity to repair this damage is a critical resistance mechanism. nih.govoncohemakey.com Several DNA repair pathways are involved:
Direct Reversal : The protein O⁶-alkylguanine-DNA-alkyltransferase (O⁶-AT) can directly remove alkyl groups from the O-6 position of guanine (B1146940), preventing the formation of cytotoxic cross-links. nih.govoaes.cc
Excision Repair : Pathways such as base excision repair (BER) and nucleotide excision repair (NER) can recognize and remove alkylated DNA bases. oncohemakey.comresearchgate.net
Defects in Apoptosis and Cell Cycle Checkpoints : Some tumor cells can tolerate DNA damage by altering the signaling pathways that would normally trigger cell cycle arrest or programmed cell death (apoptosis). nih.govnih.gov For example, a cell line with increased G2 arrest following nitrogen mustard treatment showed enhanced resistance, allowing more time for DNA repair. nih.gov
To counteract these resistance mechanisms, several strategies are under investigation. One approach is to inhibit the DNA repair enzymes that protect cancer cells. For example, O⁶-benzylguanine is a compound that can inactivate the O⁶-AT protein, thereby sensitizing resistant cells to agents that alkylate the O-6 position of guanine. nih.gov Similarly, research is ongoing to develop inhibitors of GST or to deplete intracellular glutathione, which would prevent the inactivation of the alkylating agent. nih.gov
Table 2: Mechanisms of Resistance to Alkylating Agents and Potential Counter-Strategies
| Resistance Mechanism | Description | Potential Counter-Strategy | Reference |
| Intracellular Inactivation | Detoxification of the drug by glutathione S-transferases (GSTs) and glutathione (GSH). | Inhibition of GST enzymes. | nih.govresearchgate.net |
| Enhanced DNA Repair (Direct Reversal) | Removal of alkyl groups from guanine by O⁶-alkylguanine-DNA-alkyltransferase (O⁶-AT). | Inhibition of O⁶-AT with agents like O⁶-benzylguanine. | nih.gov |
| Enhanced DNA Repair (Excision) | Removal of damaged DNA segments by Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways. | Development of inhibitors for key excision repair enzymes. | oncohemakey.comresearchgate.net |
| Altered Cell Cycle/Apoptosis | Evasion of programmed cell death despite significant DNA damage. | Therapies that target and restore apoptotic pathways. | nih.govnih.gov |
Investigation of this compound in Combination Therapies
Combining this compound, often through the administration of its parent compound chlorambucil (B1668637), with other therapeutic agents is a key strategy to improve treatment outcomes, overcome resistance, and reduce toxicity. mdpi.com
One clinically evaluated combination is prednimustine (B1679064), an ester of chlorambucil and prednisolone (B192156). nih.gov Pharmacokinetic studies have shown that when administered as prednimustine, the plasma profiles of chlorambucil and its metabolite, this compound, are delayed compared to when the components are given separately. nih.gov This altered pharmacokinetic behavior might contribute to the therapeutic effects observed in clinical studies of prednimustine in cancers like non-Hodgkin lymphoma and breast cancer. nih.govnih.gov
Future research is exploring more novel combinations. There is growing interest in pairing alkylating agents with targeted therapies, such as monoclonal antibodies or small-molecule inhibitors, to enhance specificity and efficacy. researchgate.net Another innovative approach is the combination of alkylating agents with antimicrobial peptides (AMPs). mdpi.com AMPs can selectively disrupt cancer cell membranes, and combining them with a DNA-damaging agent like PHE could create a synergistic effect, leading to a more effective elimination of malignant cells. mdpi.com Such dual-action therapies represent a promising avenue for developing more effective and targeted cancer treatments. mdpi.com
In a study comparing treatments for breast cancer, a combination of cyclophosphamide, 5-fluorouracil, and prednisone (B1679067) (C.F.P.) was found to be more effective than phenylalanine mustard (P.A.M.) alone, particularly in premenopausal patients, highlighting the potential benefits of multi-drug regimens over single-agent alkylator therapy. nih.gov
Q & A
Q. Validation Criteria :
- Linearity: 0.01–10 µg/mL.
- Precision: ≤15% CV for intra-/inter-day variability.
- Recovery: ≥80% via solid-phase extraction .
How do contradictory findings on metabolic stability inform clinical trial design?
While chlorambucil and this compound have similar AUC values, the metabolite’s longer t½ suggests prolonged alkylating activity. However, rapid degradation in protein-depleted environments (e.g., cerebrospinal fluid) may limit CNS efficacy. Researchers must stratify patients by albumin levels and avoid extrapolating systemic PK data to sanctuary sites like the brain .
Recommendation : Incorporate albumin-adjusted dosing in trials for hematologic malignancies with CNS involvement.
What strategies mitigate experimental artifacts in this compound cytotoxicity assays?
- Artifact Source : Spontaneous degradation to inactive monohydroxy/dihydroxy derivatives in aqueous media.
- Mitigation : Prepare fresh solutions in cold PBS (pH 7.4) and minimize light exposure. Use short incubation times (≤4 hours) for IC50 determinations .
Data Interpretation : Compare results with chlorambucil-only controls to distinguish parent drug vs. metabolite effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
